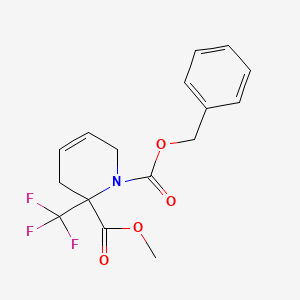

![molecular formula C10H18ClN5O2 B6324077 {5-[(4-Methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride CAS No. 1211452-25-3](/img/structure/B6324077.png)

{5-[(4-Methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of this compound is the 5-HT6 receptor (5-HT6R) . This receptor belongs to the serotonin superfamily and is exclusively located in regions of the brain associated with learning and memory .

Mode of Action

The compound acts as a potent and selective antagonist at the 5-HT6 receptor . It shows potent in vitro binding affinity and functional antagonistic activity at 5-HT6R . Antagonism of 5-HT6R could potentially provide effective treatment towards cognitive dysfunction associated with Alzheimer’s disease .

Biochemical Pathways

The antagonism of the 5-HT6 receptor by this compound has been found to selectively increase glutamate and acetylcholine levels in the brain . This phenomenon is associated with learning and memory .

Pharmacokinetics

The compound exhibits a good pharmacokinetic profile . It has excellent selectivity and no Cytochrome P450 liabilities, suggesting it may have a favorable safety and tolerability profile .

Result of Action

The result of the compound’s action is an improvement in cognitive function, as observed in numerous animal models . This makes it a potential candidate for the treatment of cognitive decline associated with various neurological disorders .

Analyse Biochimique

Biochemical Properties

Tetrazole derivatives have been shown to interact with various biomolecules . For instance, some tetrazole-containing derivatives have been found to interact with DNA .

Cellular Effects

Some tetrazole derivatives have been tested for cytotoxic activity against human liver Huh-7 and human lung A549 tumor cell lines . These substances did not show pronounced cytotoxic effects .

Molecular Mechanism

Some tetrazole derivatives have been found to inhibit the tyrosine kinase domain of cell-surface receptors .

Temporal Effects in Laboratory Settings

It is known that tetrazole derivatives do not exhibit antioxidant activity against NO radicals and do not cause photoinduced hemolysis .

Propriétés

IUPAC Name |

2-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O2.ClH/c1-8-2-4-14(5-3-8)6-9-11-12-13-15(9)7-10(16)17;/h8H,2-7H2,1H3,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOATJZYCWZXNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=NN=NN2CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6324048.png)